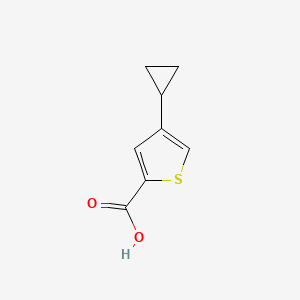

4-(Cyclopropyl)thiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Cyclopropyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C8H8O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropyl)thiophene-2-carboxylic acid typically involves the cyclopropylation of thiophene derivatives followed by carboxylation. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Cyclopropyl)thiophene-2-carboxylic

Activité Biologique

4-(Cyclopropyl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and recent research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a cyclopropyl group and a carboxylic acid moiety, contributing to its unique chemical reactivity and biological interactions. The presence of the thiophene ring often enhances the compound's lipophilicity, which can influence its pharmacokinetics and bioavailability.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of thiophene-2-carboxylic acids exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Recent studies have identified this compound as a promising candidate in cancer therapy. Its derivatives have been tested for their ability to inhibit cancer cell proliferation. For example, certain analogs demonstrated cytotoxic effects against human leukemia cell lines, with IC50 values indicating significant potency .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | CEM-13 (leukemia) | 0.65 | Induces apoptosis |

| 5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid | MCF-7 (breast cancer) | 1.54 | Cell cycle arrest |

| 3-Arylsulfonylamino-thiophenes | Huh-7 (liver cancer) | 0.40 | Inhibits RNA replication |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes, including cytochrome P450, affecting drug metabolism pathways.

- Modulation of Signaling Pathways : It influences key signaling pathways such as MAPK, which are crucial for cell proliferation and apoptosis .

- Induction of Apoptosis : Flow cytometry assays have demonstrated that this compound can induce apoptosis in cancer cells by increasing caspase activity .

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical settings:

- Study on Leukemia Cells : A study evaluated the effects of this compound on CEM-13 leukemia cells, revealing that it significantly reduced cell viability and induced apoptosis at sub-micromolar concentrations.

- Inflammatory Models : In models of inflammatory bowel disease (IBD), derivatives showed promising anti-inflammatory effects through antagonism of the P2Y14 receptor .

Propriétés

IUPAC Name |

4-cyclopropylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)7-3-6(4-11-7)5-1-2-5/h3-5H,1-2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLHUXQOTDLSQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.